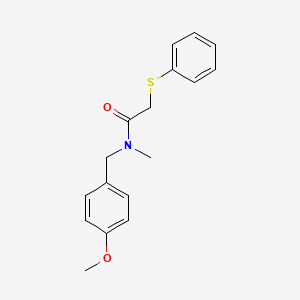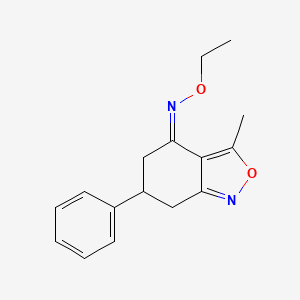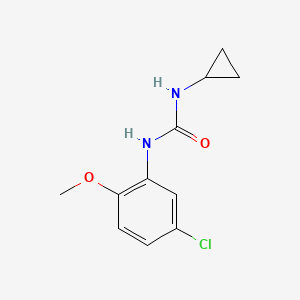![molecular formula C17H21ClN2O2 B5311878 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5311878.png)
1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of drugs known as anti-addictive agents. CPP-109 has been the subject of extensive scientific research due to its potential to treat drug addiction and other disorders.
Wirkmechanismus
1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 works by inhibiting the activity of histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 can alter the expression of genes involved in addiction and reduce the craving for drugs.
Biochemical and physiological effects:
1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the craving for drugs, improve cognitive function, and reduce anxiety and depression. 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 also has some limitations. It can be difficult to administer in vivo due to its poor solubility, and its effects can be variable depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109. One area of interest is the potential use of 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 in the treatment of other disorders, such as depression and anxiety. Another area of interest is the development of more effective formulations of 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 that can be administered more easily in vivo. Finally, there is interest in exploring the use of 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 in combination with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 is synthesized by reacting 4-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidinone to yield 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 has been studied extensively for its potential to treat drug addiction, particularly cocaine and alcohol addiction. It works by inhibiting the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 can alter the expression of genes involved in addiction and reduce the craving for drugs.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-12-6-8-19(9-7-12)17(22)13-10-16(21)20(11-13)15-4-2-14(18)3-5-15/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCFNEZJEVYIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5311811.png)


![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)

![N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311854.png)

![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5311871.png)
![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311875.png)
![7-(2,3-difluorobenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5311885.png)
![N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5311893.png)

![5-{3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5311899.png)